1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol
Overview
Description
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
The compound, also known as 5,5’-dimethyl-2,2’-diphenyl-2H,2’H-[3,4’-bipyrazole]-3’-ol, is a pyrazole derivative . Pyrazoles are known to interact with several targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolism .
Mode of Action
For instance, some pyrazole derivatives have been reported to inhibit the activity of monoamine oxidase (MAO) , an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of these neurotransmitters, potentially affecting mood and behavior .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, includingantibacterial , antifungal , antiparasitic , anti-inflammatory , antidepressant , anticonvulsant , antioxidant , and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Heterocyclic compounds like pyrazoles are known to have improvements in salt formation properties and solubility, which can enhance pharmacokinetic parameters . A study on a similar pyrazoline derivative showed good uptake at the tumor site, indicating potential bioavailability .
Result of Action
For instance, some pyrazole derivatives have been reported to exhibit neurotoxic potentials , leading to behavioral changes and body movement impairment . Other pyrazole derivatives have shown antitumor activities , suggesting potential effects on cell proliferation .
Action Environment
The synthesis of pyrazole derivatives can be influenced by various factors, including the use of different catalysts and ‘environment-friendly’ procedures . These factors could potentially influence the properties of the final compound, including its action and stability.
Biochemical Analysis
Biochemical Properties
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The compound’s interaction with AchE can lead to significant changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol has been shown to interact with proteins involved in oxidative stress responses, such as those producing reactive oxygen species (ROS) like nitric oxide and superoxide . These interactions highlight the compound’s potential in modulating oxidative stress and related cellular damage.
Cellular Effects
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AchE affects nerve impulse transmission, leading to changes in cellular behavior and function . Moreover, its role in modulating oxidative stress responses can impact gene expression and cellular metabolism by altering the levels of ROS and other related molecules . These effects can lead to changes in cell viability, proliferation, and overall cellular health.
Molecular Mechanism
The molecular mechanism of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of AchE, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged nerve impulses and altered neural communication. Additionally, 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol can interact with proteins involved in oxidative stress responses, leading to changes in ROS levels and subsequent effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and oxidative stress responses without causing significant toxicity . At higher doses, it may lead to toxic effects, including impaired nerve impulse transmission and oxidative damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism . The compound’s ability to modulate ROS levels can influence metabolic flux and the levels of various metabolites . These interactions can lead to changes in cellular energy production, redox balance, and overall metabolic health.
Transport and Distribution
Within cells and tissues, 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol can be synthesized through various methods, including:
Cyclocondensation of hydrazine with carbonyl compounds: This method involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the pyrazole ring.
Dipolar cycloadditions: This method uses dipolarophiles and dipoles to form the pyrazole ring.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves:
Chemical Reactions Analysis
Types of Reactions
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitric acid, sulfuric acid.
Major Products
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Amines and hydrazines.
Substitution products: Halogenated, nitrated, and sulfonated pyrazoles.
Scientific Research Applications
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Similar structure but lacks the hydroxyl group, leading to different chemical properties.
3,5-Dimethylpyrazole: Lacks the diphenyl groups, resulting in different biological activities.
Uniqueness
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol is unique due to its combination of diphenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-13-18(23(21-14)16-9-5-3-6-10-16)19-15(2)22-24(20(19)25)17-11-7-4-8-12-17/h3-13,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZINFISJNLCQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186072 | |
Record name | [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172889-30-4 | |
Record name | [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172889-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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